2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde
CAS No.:
Cat. No.: VC17736125
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2NO |
|---|---|
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | 2-(1,1-difluoroethyl)pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H7F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-5H,1H3 |
| Standard InChI Key | MHZGIYDGBDGRQO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CC(=C1)C=O)(F)F |
Introduction
2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is an organic compound with the chemical formula C8H7F2NO. It features a pyridine ring, a difluoroethyl group, and an aldehyde functional group, making it a versatile intermediate in organic synthesis. This compound is of interest due to its unique structural features and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis methods for 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde are not widely documented, compounds with similar structures often involve multi-step syntheses starting from pyridine derivatives. These processes may include alkylation reactions to introduce the difluoroethyl group and oxidation steps to form the aldehyde.
Applications and Potential Uses
Given its structural features, 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde could serve as a precursor for synthesizing complex molecules, including pharmaceuticals and materials with specific properties. The difluoroethyl group can influence the compound's reactivity and solubility, while the aldehyde group offers opportunities for forming Schiff bases or participating in other condensation reactions.
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